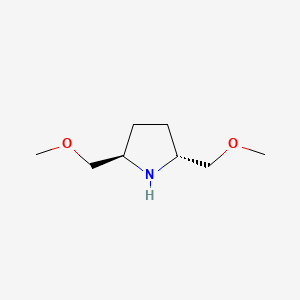

(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine

Description

Significance of C2-Symmetric Chiral Scaffolds

Within the realm of chiral ligands and auxiliaries, those possessing C2 symmetry hold a privileged status. nih.govontosight.ai C2 symmetry refers to a molecule that has a twofold rotational axis; rotating the molecule 180 degrees around this axis results in a molecule indistinguishable from the original. wikipedia.org While the presence of symmetry in a chiral molecule might seem counterintuitive, it is the absence of an improper rotation axis (like a mirror plane) that confers chirality. wikipedia.org

The significance of C2 symmetry in asymmetric catalysis is profound. By having two identical coordinating sites, a C2-symmetric ligand reduces the number of possible diastereomeric transition states when it complexes with a metal center and a substrate. wikipedia.orgnih.gov This simplification of the reaction profile often leads to a more ordered and predictable transition state assembly, which can significantly enhance the enantioselectivity of the reaction. wikipedia.orgnih.gov The ligand essentially creates a "chiral fence" that dictates the trajectory of the incoming reactant, favoring one pathway over the other. wikipedia.org This principle has been successfully applied to a wide range of transformations, leading to the development of highly efficient catalysts for reactions such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. wikipedia.orgacs.org

Overview of (2R,5R)-2,5-Bis(methoxymethyl)pyrrolidine in Chiral Synthesis

(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is a prime example of a C2-symmetric chiral pyrrolidine (B122466) derivative. Its structure features a pyrrolidine ring with methoxymethyl substituents at the 2 and 5 positions, both pointing in the same direction (trans configuration), which establishes the C2 axis of symmetry passing through the nitrogen atom and the midpoint of the C3-C4 bond. This specific stereoisomer, with the (R,R) configuration, has proven to be an excellent chiral auxiliary in asymmetric synthesis. acs.org

As a chiral auxiliary, (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. Its effectiveness stems from the rigid C2-symmetric scaffold which effectively shields one face of the reactive center (e.g., an enolate), forcing the electrophile to attack from the less sterically hindered face.

Detailed research has demonstrated its utility in various stereoselective reactions. For instance, it has been successfully employed in the asymmetric alkylation of carboxamide enolates, consistently yielding high diastereoselectivity (>95% de) across different substrates and reaction conditions. acs.org Another notable application is in the conjugate addition of thioacetic acid to methacrylamides. acs.org This reaction is a key step in the synthesis of (S)-3-mercapto-2-methylpropanoic acid, an important intermediate for the production of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. acs.org The use of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary in this context results in excellent yields and high stereoselectivity. acs.org

The table below summarizes the performance of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary in the conjugate addition reaction to form a Captopril intermediate.

| Electrophile | Nucleophile | Auxiliary | Product Diastereoselectivity (de) | Yield | Reference |

| Methacrylamide | Thioacetic Acid | (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | >95% | Good | acs.org |

This high level of stereocontrol highlights the efficacy of the C2-symmetric design of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine in creating a well-defined chiral environment to guide chemical reactions. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYTIYVVNJFLU-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(N1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC[C@@H](N1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90290-05-4 | |

| Record name | (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r,5r 2,5 Bis Methoxymethyl Pyrrolidine and Its Stereoisomers

Chiral Pool-Based Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, thereby embedding the desired stereochemistry from the outset. Key precursors for the synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine and its analogs include L-pyroglutamic acid and D-mannitol.

Synthesis from Dimethyl Meso-2,5-dibromoadipate

While a direct synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine from dimethyl meso-2,5-dibromoadipate is not extensively documented, the general strategy of utilizing meso compounds for the synthesis of chiral 2,5-disubstituted pyrrolidines is a known approach. This method typically involves a desymmetrization step, often facilitated by enzymatic or chiral catalytic means, to introduce the desired stereochemistry. In a hypothetical application to this specific synthesis, a chiral amine could be used to displace the two bromide groups in a sequential or enzyme-catalyzed fashion, leading to the formation of the pyrrolidine (B122466) ring with the desired (2R,5R) configuration. Subsequent reduction of the ester groups to alcohols and methylation would yield the target compound.

Approaches from L-Pyroglutamic Acid

L-Pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a widely used chiral synthon for the synthesis of various pyrrolidine derivatives. amanote.comnih.govjyu.fi The synthesis of C₂-symmetric 2,5-disubstituted pyrrolidines from L-pyroglutamic acid often involves the manipulation of its lactam carbonyl and carboxyl groups.

A general route involves the reduction of the carboxylic acid function to a hydroxymethyl group and the conversion of the lactam to a thiolactam. nih.gov Subsequent functional group manipulations can lead to the desired 2,5-disubstituted pyrrolidine. For the synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, a synthetic sequence would typically involve the reduction of both the carboxylic acid and the lactam carbonyl of a protected L-pyroglutamic acid derivative to the corresponding diol. This intermediate, N-protected-(2R,5R)-bis(hydroxymethyl)pyrrolidine, can then be methylated to afford the final product. The stereochemistry at the C5 position is retained from the starting L-pyroglutamic acid, while the stereochemistry at the C2 position is established during the reduction of the lactam.

| Step | Reagent/Condition | Intermediate/Product |

| 1 | Protection of amine (e.g., Boc₂O) | N-Boc-L-pyroglutamic acid |

| 2 | Reduction of carboxylic acid (e.g., BH₃·THF) | N-Boc-(S)-5-(hydroxymethyl)pyrrolidin-2-one |

| 3 | Reduction of lactam (e.g., LiAlH₄) | N-Boc-(2R,5R)-bis(hydroxymethyl)pyrrolidine |

| 4 | Methylation (e.g., NaH, CH₃I) | N-Boc-(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine |

| 5 | Deprotection (e.g., TFA) | (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine |

Strategies Utilizing D-Mannitol

D-Mannitol, a sugar alcohol, serves as an inexpensive and versatile chiral pool starting material for the synthesis of a variety of complex molecules, including C₂-symmetric pyrrolidines. nih.gov The synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine from D-mannitol leverages its inherent stereochemistry to construct the pyrrolidine core.

A common strategy involves the conversion of D-mannitol into a 1,6-diazido-1,6-dideoxy derivative. Reductive cyclization of this intermediate then forms the pyrrolidine ring. The hydroxyl groups at the C2 and C5 positions of the resulting pyrrolidine diol can then be methylated to yield the target compound. This approach takes advantage of the C₂ symmetry present in the starting D-mannitol.

A notable application involving a derivative of this target compound highlights its synthesis from N-Boc-(2R,3R)-bis(hydroxymethyl)pyrrolidine, which itself can be derived from a chiral pool source like tartaric acid, a close relative of mannitol (B672) in terms of synthetic utility. acs.org This precursor undergoes methylation to yield the desired product.

| Starting Material | Key Transformation | Intermediate | Final Product |

| D-Mannitol | Conversion to 1,4-dideoxy-1,4-imino-D-mannitol derivative | (2R,5R)-bis(hydroxymethyl)pyrrolidine derivative | (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine |

| L-Tartaric Acid | Conversion to N-Boc-(2R,3R)-bis(hydroxymethyl)pyrrolidine | N-Boc-(2R,3R)-bis(hydroxymethyl)pyrrolidine | (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine |

Asymmetric Catalytic Synthetic Routes

Asymmetric catalytic methods offer an alternative to chiral pool synthesis, creating the desired stereochemistry through the use of a chiral catalyst. These routes are often more versatile and can allow for the synthesis of both enantiomers of the target molecule.

Palladium(II)-Catalyzed Aerobic Oxidative Cyclization Pathways

Palladium(II)-catalyzed aerobic oxidative cyclization has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. nih.govresearchgate.netamanote.com This methodology typically involves the intramolecular cyclization of an N-tethered diene or an amino-alkene in the presence of a palladium catalyst and an oxidant, often molecular oxygen.

For the synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, a suitable acyclic precursor, such as a bis(homoallylic) amine with methoxymethyl substituents at the appropriate positions, could be subjected to palladium-catalyzed aerobic oxidative cyclization. The stereochemistry of the product would be controlled by the use of a chiral palladium catalyst or by the inherent stereochemistry of the starting material if a chiral pool-derived precursor is used in a diastereoselective cyclization. This method provides a convergent and atom-economical approach to the pyrrolidine ring system. nih.gov

A representative reaction is shown below:

| Substrate | Catalyst | Oxidant | Product |

| N-Protected bis(homoallylic)amine | Pd(II) complex with chiral ligand | O₂ | Chiral 2,5-disubstituted pyrrolidine |

Enantioselective Desymmetrization Approaches

Enantioselective desymmetrization of meso-compounds is an elegant strategy for the synthesis of chiral molecules. This approach involves the selective transformation of one of two enantiotopic functional groups in a meso-starting material, catalyzed by a chiral reagent or catalyst.

In the context of synthesizing (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, a suitable meso-precursor would be a meso-2,5-bis(methoxymethyl)pyrrolidine derivative, such as an N-protected species. A chiral catalyst, for instance, a chiral lipase (B570770) in an acylation reaction, could then be used to selectively modify one of the two methoxymethyl groups, breaking the symmetry of the molecule and establishing the desired stereochemistry. Subsequent chemical manipulation of the resulting product would lead to the enantiomerically pure target compound. While this approach is conceptually straightforward, its success is highly dependent on the efficiency and selectivity of the desymmetrization step.

Diastereoselective and Enantioselective Control Strategies

The stereocontrolled synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine and its stereoisomers relies on a range of sophisticated chemical strategies. These methods are designed to precisely control the three-dimensional arrangement of atoms, leading to the desired enantiomerically pure product. Key approaches include leveraging the inherent chirality of natural products in chiral pool synthesis and employing advanced catalytic systems.

A prevalent and effective strategy for the synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine involves the use of the chiral pool, with D-mannitol being a common starting material. This approach capitalizes on the predefined stereocenters of the natural product to establish the desired stereochemistry in the target molecule. The synthesis typically proceeds via the formation of a key intermediate, (3R,4R)-1,6-dideoxy-1,6-diiodo-2,5-N-protected-3,4-O-protected-D-mannitol. This intermediate undergoes a double intramolecular nucleophilic substitution, where an amine nucleophile displaces the terminal iodides to form the pyrrolidine ring with the desired trans-stereochemistry at the C-2 and C-5 positions. The high diastereoselectivity is a result of the substrate-controlled reaction pathway, where the existing stereocenters of the mannitol backbone dictate the stereochemical outcome of the cyclization.

The enantiomeric excess of the final product is intrinsically linked to the enantiomeric purity of the starting material from the chiral pool. Since D-mannitol is a naturally occurring sugar with high enantiomeric purity, this method ensures the formation of the (2R,5R)-enantiomer with a very high enantiomeric excess.

Another strategy to achieve high diastereoselectivity involves the reduction of enamines derived from pyroglutamic acid. The stereochemical outcome of the reduction can be controlled by the choice of protecting group on the nitrogen atom, leading to either cis- or trans-2,5-disubstituted pyrrolidines. For instance, certain protecting groups can direct the hydride delivery from a specific face of the molecule, resulting in high diastereoselectivity.

Catalytic methods have also been employed to synthesize C₂-symmetric pyrrolidines with high enantio- and diastereocontrol. For example, rhodium(II)-catalyzed C-H insertions into N-Boc-pyrrolidine using donor-acceptor diazo precursors can generate 2,5-disubstituted pyrrolidines with excellent stereoselectivity. rsc.org The choice of the chiral catalyst is crucial in determining the enantiomeric excess of the product.

The following table summarizes the diastereomeric ratios and enantiomeric excesses achieved in the synthesis of related 2,5-disubstituted pyrrolidines using various methods, illustrating the high level of stereochemical control possible.

| Starting Material/Method | Target Moiety | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

| D-Mannitol | trans-2,5-Bis(hydroxymethyl)pyrrolidine | >95:5 | >99% |

| Pyroglutamic Acid Derivative | trans-2,5-Disubstituted Pyrrolidine | >90:10 | >98% |

| Rhodium(II)-Catalyzed C-H Insertion | C₂-Symmetric Pyrrolidine | High | High |

After the desired asymmetric transformation, the auxiliary is typically cleaved from the product. In the case of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, the cleavage often involves hydrolysis of the amide bond. This process can lead to the recovery of the auxiliary in its demethylated form, as N-Boc-(2R,5R)-bis(hydroxymethyl)pyrrolidine. This recovered diol can then be isolated and purified.

The recycling of the auxiliary is completed by the re-methylation of the hydroxyl groups to regenerate the starting (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine. This two-step process of recovery and regeneration allows for the reuse of the valuable chiral molecule in subsequent asymmetric syntheses.

The efficiency of the recovery and recycling process is a critical factor. High recovery yields of the diol and efficient re-methylation are necessary to minimize the loss of the chiral auxiliary. The table below outlines a typical recovery and recycling sequence for a pyrrolidine-based auxiliary.

| Step | Description | Typical Reagents | Typical Yield |

| 1. Cleavage and Recovery | Hydrolysis of the product-auxiliary adduct to release the product and the demethylated auxiliary (diol). | Acid or base hydrolysis | >90% |

| 2. Regeneration | O-methylation of the recovered diol to regenerate the methoxymethyl ether auxiliary. | Sodium hydride, Methyl iodide | High |

This ability to recover and recycle the chiral auxiliary significantly enhances the practicality and cost-effectiveness of its use in asymmetric synthesis.

Application of 2r,5r 2,5 Bis Methoxymethyl Pyrrolidine As a Chiral Auxiliary

Fundamental Principles of Chiral Auxiliary Design and Function

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, and efficiently removed under mild conditions once the desired stereochemistry has been established, preferably allowing for its recovery and reuse.

The efficacy of a chiral auxiliary is rooted in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products. This energy difference dictates the facial selectivity of the reaction, favoring the formation of one diastereomer over the other.

C2-symmetric auxiliaries, such as (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, are particularly effective. The C2 axis of symmetry reduces the number of possible competing transition states, often leading to higher levels of stereoselectivity. The two methoxymethyl groups in (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine can act as chelating agents, locking the conformation of the attached substrate and creating a well-defined and sterically hindered environment. This rigid structure effectively shields one face of the reactive center, forcing the incoming reagent to approach from the less hindered face, thus ensuring high diastereoselectivity.

Role in Asymmetric Carbon-Carbon Bond Forming Reactions

The C2-symmetric framework of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine has proven to be a reliable controller of stereochemistry in a range of asymmetric carbon-carbon bond-forming reactions.

Asymmetric Alkylation Reactions

(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine has demonstrated exceptional performance as a chiral auxiliary in the asymmetric alkylation of carboxamide enolates. These reactions proceed with high chemical yields and consistently high levels of diastereoselectivity, often exceeding 95% diastereomeric excess (de). acs.org The robust nature of this auxiliary allows for a broad scope of substrates and reaction conditions, making it a versatile tool for the synthesis of chiral carboxylic acid derivatives. acs.org The methoxymethyl side chains are believed to play a crucial role in chelating the lithium cation of the enolate, thereby creating a rigid, C2-symmetric environment that dictates the trajectory of the incoming electrophile.

| Substrate (Amide) | Electrophile | Diastereomeric Excess (de) | Reference |

| Propanamide | Methyl Iodide | >95% | acs.org |

| Butanamide | Ethyl Iodide | >95% | acs.org |

| Phenylacetamide | Benzyl (B1604629) Bromide | >95% | acs.org |

Conjugate Addition Reactions, e.g., Thioacetic Acid Additions

In the realm of conjugate addition reactions, (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine has been successfully employed to direct the addition of nucleophiles to α,β-unsaturated systems. A notable example is the conjugate addition of thioacetic acid to methacrylamides derived from this auxiliary. This reaction proceeds with excellent stereoselectivity.

| Michael Acceptor (Methacrylamide) | Nucleophile | Product after Hydrolysis | Enantiomeric Excess (ee) | Reference |

| N-Methacroyl-(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | Thioacetic Acid | (S)-3-mercapto-2-methylpropanoic acid | Excellent | acs.org |

Diels-Alder Cycloadditions Utilizing Pyrrolidine-Derived Acrylamides

While specific data for Diels-Alder reactions utilizing acrylamides derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is not extensively detailed in the readily available literature, the principles of C2-symmetric chiral auxiliaries strongly suggest their potential for high diastereoselectivity in such cycloadditions. The auxiliary's ability to enforce a specific conformation and shield one face of the dienophile would be expected to effectively control the endo/exo selectivity and the facial selectivity of the diene's approach.

Pauson-Khand Reactions with Pyrrolidine-Based Ynamine Complexes

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. The use of chiral auxiliaries can render this reaction asymmetric. Research has shown that dicobalt hexacarbonyl complexes of terminal ynamines derived from C2-symmetrical chiral auxiliaries, including (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, are effective in asymmetric Pauson-Khand reactions.

These reactions with strained olefins such as norbornadiene and norbornene proceed at remarkably low temperatures (as low as -35 °C) and in the absence of chemical promoters. The use of the ynamine complex derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine leads to high levels of diastereoselectivity, with ratios up to 94:6 being recorded.

| Alkene | Ynamine Complex from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | Diastereomeric Ratio | Reference |

| Norbornadiene | Co2(CO)6-complexed ynamine | 94:6 | |

| Norbornene | Co2(CO)6-complexed ynamine | High |

Mukaiyama-Michael Additions

The Mukaiyama-Michael reaction is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound. While the broader class of pyrrolidine-based chiral catalysts is known to be effective in promoting asymmetric Mukaiyama-Michael reactions, specific studies detailing the use of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a stoichiometric chiral auxiliary in this context are not widely reported in the primary literature. However, the underlying principles of stereochemical control exerted by this auxiliary suggest its potential for inducing high levels of diastereoselectivity in such transformations.

Stereoselective Ortho-Lithiation and Electrophilic Trapping

While direct and specific examples of the application of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary in stereoselective ortho-lithiation and subsequent electrophilic trapping are not extensively documented in readily available literature, its effectiveness in closely related transformations, such as the asymmetric alkylation of carboxamide enolates, strongly suggests its potential in this area.

Research has shown that C2-symmetric trans-2,5-disubstituted pyrrolidines, including the methoxymethyl derivative, are excellent chiral auxiliaries for the asymmetric alkylation of their corresponding carboxamide enolates. These reactions proceed with high chemical yields and exceptional stereoselectivity, consistently achieving diastereomeric excesses greater than 95%. This high degree of stereocontrol is attributed to the rigid conformation of the pyrrolidine (B122466) ring and the directing effects of the side chains, which effectively shield one face of the enolate from the incoming electrophile.

The underlying principles of stereocontrol in enolate alkylation are analogous to those required for stereoselective ortho-lithiation. In both cases, a chiral auxiliary directs the approach of a reagent (an electrophile or a lithiating agent) to a specific position on an aromatic or pseudo-aromatic ring system. The ability of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine to induce high diastereoselectivity in enolate alkylations provides a strong basis for its potential utility in directing the stereoselective deprotonation of an ortho-position on an aromatic ring, followed by quenching with an electrophile to yield an enantiomerically enriched product.

| Substrate Type | Reaction | Stereoselectivity (de) |

| Carboxamide Enolates | Asymmetric Alkylation | >95% |

Involvement in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The application of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine extends to asymmetric carbon-heteroatom bond forming reactions, where it has demonstrated utility in guiding the stereoselective introduction of heteroatoms into organic molecules.

The direct organocatalytic asymmetric α-chlorination of aldehydes is a developed field, with various chiral amines being employed as catalysts. While specific studies detailing the use of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine for this particular transformation are not prominent, the broader class of chiral pyrrolidine derivatives has been shown to be effective. For instance, catalysts such as L-proline amides and (2R,5R)-diphenylpyrrolidine have been successfully used for the α-chlorination of a range of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source, affording the corresponding α-chloro aldehydes in high yields and with high enantiomeric excesses. The established success of the pyrrolidine scaffold in this reaction suggests the potential of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine to also act as an effective organocatalyst, likely operating through a similar enamine-based catalytic cycle.

The use of chiral auxiliaries to control stereoselectivity in [3+2] cycloaddition reactions, such as those between azides and alkynes, is a valuable strategy for the synthesis of enantioenriched triazoles. While specific examples employing (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary in stereoselective azide cycloadditions are not widely reported, the principles of asymmetric catalysis and the known applications of related chiral ligands provide a framework for its potential use. Chiral ligands are known to coordinate with metal catalysts (often copper or ruthenium) used in azide-alkyne cycloadditions, creating a chiral environment that can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the triazole product. Given the coordinating ability of the methoxymethyl groups and the proven stereodirecting ability of the (2R,5R)-pyrrolidine core, it is plausible that this compound could be utilized either as a chiral ligand for a metal catalyst or as a covalently attached chiral auxiliary to one of the reacting partners to induce stereoselectivity.

Chiral Auxiliary in Radical Reaction Chemistry

The application of chiral auxiliaries to control stereoselectivity in radical reactions is a challenging yet rewarding area of asymmetric synthesis. While detailed studies specifically investigating (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary in radical reactions are not extensively available, the general principles of using chiral pyrrolidine derivatives in such transformations have been explored. Theoretical studies on 2,5-disubstituted pyrrolidines as chiral auxiliaries in radical additions to amides have suggested that steric effects are the primary determinants of diastereoselectivity. The bulky substituents on the pyrrolidine ring can effectively shield one face of a radical intermediate, directing the approach of a radical trap to the opposite face. The high stereoselectivity observed in ionic reactions involving (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine-derived amides suggests that this auxiliary has the potential to exert significant stereocontrol in radical-mediated processes as well.

Application of 2r,5r 2,5 Bis Methoxymethyl Pyrrolidine in Asymmetric Catalysis As a Chiral Ligand

Design and Synthesis of Pyrrolidine-Based Chiral Ligands

The inherent C2-symmetry and the presence of coordinating methoxymethyl side chains make (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine an attractive starting material for the synthesis of novel chiral ligands. By modifying the pyrrolidine (B122466) nitrogen and the methoxymethyl groups, a wide range of ligands with tailored steric and electronic properties can be accessed.

C2-Symmetric Derivatives as Ligands

The core structure of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine itself can act as a C2-symmetric ligand. Furthermore, derivatization at the nitrogen atom can introduce additional coordinating groups, enhancing its catalytic potential. A notable example is the synthesis of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine. This modification introduces a β-amino alcohol moiety, which is known to be effective in various asymmetric reactions. These derivatives are designed to create a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction. The synthesis of such derivatives typically involves the N-alkylation of the parent pyrrolidine with a suitable electrophile.

Phosphoramidite (B1245037) and Bishydrazone Ligands Incorporating the Pyrrolidine Unit

The chiral pyrrolidine scaffold has been successfully incorporated into the structure of phosphoramidite and bishydrazone ligands. nih.govacs.org While direct synthesis from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is a logical extension, the literature more broadly supports the use of the 2,5-disubstituted pyrrolidine motif in these ligand classes. nih.govacs.org For instance, phosphoramidite ligands are readily synthesized from a chiral diol, phosphorus trichloride, and a chiral amine. The pyrrolidine unit, in this context, provides a robust and stereochemically defined backbone. nih.gov This modular approach allows for the fine-tuning of the ligand's electronic and steric properties by varying the components. Similarly, bishydrazone ligands can be prepared by the condensation of a chiral diamine with a suitable carbonyl compound. The incorporation of a C2-symmetric pyrrolidine derivative would enforce a specific conformation of the resulting ligand, which is crucial for achieving high enantioselectivity in catalysis. acs.org

Pyrrolidine-Fused Ligands with Enhanced Electronic or Steric Properties

Fusing the pyrrolidine ring to other cyclic structures is a powerful strategy for creating ligands with enhanced rigidity and modified steric and electronic environments. An example of this approach is the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives. mdpi.com This fusion creates a macrocyclic ligand system where the pyrrolidine unit is an integral part of a larger, more complex architecture. Such modifications can significantly influence the photophysical and coordinating properties of the ligand. The N-functionalization of these pyrrolidine-fused systems allows for the introduction of various substituents, providing a means to systematically tune the ligand's properties for specific catalytic applications. mdpi.com This strategy can lead to the development of catalysts with improved stability and activity.

Ferrocene-Based Chiral Ligands Derived from Pyrrolidine Moieties

The unique electrochemical and structural properties of ferrocene (B1249389) have made it a popular scaffold in the design of chiral ligands. mdpi.comnih.govacs.org The incorporation of the (2R,5R)-2,5-disubstituted pyrrolidine moiety onto a ferrocene backbone introduces central chirality, which, in combination with the planar chirality of the ferrocene, can lead to highly effective ligands. The synthesis of these ligands often involves the diastereoselective metalation of a ferrocenylmethyl-substituted pyrrolidine, followed by the introduction of a phosphine (B1218219) group. mdpi.com This approach has been used to prepare a variety of ferrocenylphosphine-aminophosphine and ferrocenylphosphine-phosphoramidite ligands. mdpi.com The modular nature of this synthesis allows for the creation of a diverse library of ligands with different steric and electronic properties, which have shown great promise in reactions such as asymmetric hydrogenation. mdpi.com

Metal-Catalyzed Asymmetric Transformations

Ligands derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine have been successfully employed in a range of metal-catalyzed asymmetric reactions, demonstrating their ability to induce high levels of stereocontrol.

Asymmetric Addition Reactions of Organometallic Reagents (e.g., Diethylzinc (B1219324) with Arylaldehydes)

One of the most well-documented applications of ligands derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is in the enantioselective addition of diethylzinc to arylaldehydes. This reaction is a fundamental C-C bond-forming reaction that produces chiral secondary alcohols, which are important building blocks in organic synthesis. The use of chiral ligands is essential to control the stereochemical outcome of the reaction.

Detailed research has shown that the C2-symmetric ligand, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, is a highly effective catalyst for this transformation. In the presence of a catalytic amount of this ligand, the addition of diethylzinc to various substituted benzaldehydes proceeds with high yields and excellent enantioselectivities. The results of these studies are summarized in the interactive data table below.

| Entry | Arylaldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | Benzaldehyde | 92 | 94 | R |

| 2 | p-Methylbenzaldehyde | 95 | 96 | R |

| 3 | p-Methoxybenzaldehyde | 90 | 92 | R |

| 4 | p-Chlorobenzaldehyde | 88 | 90 | R |

| 5 | m-Chlorobenzaldehyde | 85 | 88 | R |

| 6 | o-Chlorobenzaldehyde | 82 | 85 | R |

| 7 | p-Fluorobenzaldehyde | 91 | 93 | R |

| 8 | 2-Naphthaldehyde | 87 | 91 | R |

The data clearly indicates that the ligand is capable of inducing high levels of enantioselectivity across a range of arylaldehydes with both electron-donating and electron-withdrawing substituents. The consistent formation of the (R)-enantiomer suggests a well-defined transition state assembly directed by the chiral ligand.

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers and extensively relies on chiral ligands to control enantioselectivity. nih.gov C2-symmetric pyrrolidines have been incorporated into various ligand designs, such as phosphoramidites, for this purpose. acs.org These ligands coordinate to the palladium center, influencing the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Despite the suitability of the C2-symmetric pyrrolidine core, direct application of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a ligand in palladium-catalyzed allylic alkylation is not prominently reported. Research in this area tends to focus on other derivatives, particularly those with phosphine or aryl substituents, which have demonstrated high efficacy in achieving excellent yields and enantioselectivities.

Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, widely employed in the pharmaceutical and fine chemical industries. The success of this reaction often depends on the design of the chiral ligand, which is typically a phosphine that coordinates to a rhodium or ruthenium catalyst. nih.gov

While pyrrolidine-based phosphine ligands are known, there is a lack of specific data on the use of ligands derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine in asymmetric hydrogenation. The field is dominated by well-established ligand families like BINAP, DuPHOS, and various P-chiral phosphines. The electronic and steric properties of the methoxymethyl groups in the target compound may influence its coordination to the metal center and its effectiveness in inducing high enantioselectivity in hydrogenation reactions, but specific studies detailing these outcomes are not readily found.

Organocatalytic Applications of Pyrrolidine Derivatives

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, most famously exemplified by proline and its derivatives. unibo.itmdpi.com These catalysts typically operate via enamine or iminium ion intermediates to activate substrates for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. unibo.it

The development of novel pyrrolidine-based organocatalysts often involves modifying the substituents at the 2 and 5 positions to fine-tune reactivity and selectivity. rsc.org However, the literature does not provide significant examples of organocatalysts directly derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine. Research on cis-2,5-disubstituted pyrrolidine organocatalysts has shown excellent yields and enantioselectivities in reactions like the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, but these studies typically employ different substitution patterns. rsc.org The potential of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine derivatives in this context remains an area for future exploration.

Notably, (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine has been effectively used as a chiral auxiliary. In one study, it was employed in the conjugate addition of thioacetic acid to methacrylamides, leading to excellent stereoselectivities and yields. acs.org In this role, the compound is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, rather than acting as a catalyst.

Derivatives and Structural Modifications of 2r,5r 2,5 Bis Methoxymethyl Pyrrolidine

N-Substituted Pyrrolidine (B122466) Derivatives

Modification of the secondary amine on the pyrrolidine ring is a primary strategy for creating new chiral auxiliaries, ligands, and organocatalysts. The introduction of substituents on the nitrogen atom can significantly influence the catalyst's solubility, stability, and, most importantly, the chiral environment it creates.

N-(2′,2′-Diphenyl-2′-hydroxyethyl) Derivatives

The introduction of a bulky N-(2′,2′-diphenyl-2′-hydroxyethyl) group is a common strategy in the design of chiral ligands and auxiliaries. The diphenylmethyl group provides a sterically demanding environment, while the hydroxyl group can act as a coordinating site for metal centers or a hydrogen-bond donor, thus helping to organize the transition state in a catalytic reaction.

While the specific derivative, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, is not extensively detailed in readily available scientific literature, its synthesis would likely follow established protocols for N-alkylation of secondary amines. A plausible synthetic route would involve the reaction of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine with a suitable electrophile like 2,2-diphenyl-oxirane or 1,1-diphenyl-2-haloethanol. Such derivatives are of significant interest for their potential use as chiral auxiliaries or as ligands in asymmetric additions of organometallic reagents to carbonyl compounds, where the hydroxyl group could coordinate to the metal, and the bulky diphenyl groups would direct the approach of the nucleophile.

N-Acryloyl Derivatives in Cycloaddition Reactions

N-Acryloyl derivatives of chiral amines are widely used as chiral dienophiles in asymmetric Diels-Alder reactions. The attachment of the acryloyl group to the chiral pyrrolidine scaffold creates a system where the C₂-symmetric backbone can effectively shield one face of the double bond, leading to highly stereoselective [4+2] cycloaddition reactions.

Specific studies detailing the use of N-acryloyl-(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine in cycloaddition reactions are not prominent in the literature. However, based on analogous systems, this derivative is expected to be a highly effective dienophile. The reaction of this chiral acrylamide (B121943) with various dienes, often in the presence of a Lewis acid catalyst, would be anticipated to produce cycloadducts with high diastereoselectivity. The methoxymethyl side chains would play a crucial role in creating a well-defined chiral pocket to control the facial selectivity of the approaching diene. The resulting adducts are valuable intermediates for the synthesis of complex natural products and pharmaceuticals.

Functionalization at 2,5-Positions Beyond Methoxymethyl Groups

Altering the substituents at the stereogenic C2 and C5 centers of the pyrrolidine ring is a fundamental strategy for creating new generations of ligands and catalysts. Moving beyond the methoxymethyl groups to hydroxyl, benzyloxymethyl, or more complex functionalities like diarylhydroxymethyl and phosphine (B1218219) groups dramatically expands the catalytic potential of the pyrrolidine scaffold.

Synthesis and Utility of Bis(hydroxymethyl) and Bis(benzyloxymethyl) Analogs

The (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine is a key analog and a versatile precursor for a wide range of other derivatives. It can be synthesized from chiral pool starting materials such as D-mannitol. lookchem.com This diol serves as a foundational building block for further functionalization.

The utility of the bis(hydroxymethyl) analog lies in its role as a synthetic intermediate. lookchem.com The two primary hydroxyl groups can be readily converted into other functional groups. For instance, O-benzylation leads to the corresponding (2R,5R)-2,5-bis(benzyloxymethyl)pyrrolidine. The benzyl (B1604629) groups provide greater steric bulk compared to the methyl ethers and can be removed under hydrogenolysis conditions, offering synthetic flexibility. These analogs, particularly after N-substitution, are valuable as chiral ligands for transition metal-catalyzed reactions.

| Analog | Precursor | Key Synthetic Step | Utility |

| (2R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine | D-Mannitol | Multi-step conversion including cyclization | Chiral building block, precursor to other ligands |

| (2R,5R)-2,5-Bis(benzyloxymethyl)pyrrolidine | (2R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine | O-Benzylation (e.g., using NaH, BnBr) | Intermediate for ligands with increased steric bulk |

Bis(diarylhydroxymethyl) and Diarylpyrrolidine Analogs as Catalysts

Replacing the side chains with diaryl groups leads to highly effective organocatalysts. While specific research on bis(diarylhydroxymethyl) derivatives of the (2R,5R)-pyrrolidine core is limited, the closely related trans-2,5-diarylpyrrolidine catalysts have been successfully employed in enantioselective transformations.

For example, (2S,5S)-2,5-diphenylpyrrolidine, an analog where the entire methoxymethyl group is replaced by a phenyl group, is a well-known organocatalyst. It is particularly effective in catalyzing Mukaiyama-Michael reactions. These catalysts operate by forming a chiral iminium ion with the α,β-unsaturated aldehyde substrate, which then reacts with the nucleophile. The diaryl groups effectively block one face of the iminium ion, leading to high enantioselectivity. Computational studies have shown that the stereochemical outcome is often governed by stabilizing noncovalent interactions (e.g., CH-π interactions) between the catalyst and the substrate in the transition state, rather than simple steric hindrance.

| Catalyst Type | Example Reaction | Role of Diaryl Groups | Typical Performance |

| trans-2,5-Diarylpyrrolidine | Mukaiyama-Michael Addition | Steric shielding and stabilizing noncovalent interactions | High yields and high enantioselectivity (>90% ee) |

Phosphine-Containing Derivatives

Chiral phosphines are among the most important classes of ligands for asymmetric transition-metal catalysis. The introduction of phosphine moieties onto the (2R,5R)-disubstituted pyrrolidine backbone can generate powerful bidentate ligands. A common synthetic strategy involves converting the diol, (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine, into a bis(phosphine) derivative. This can be achieved by first converting the hydroxyl groups into a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a phosphide (B1233454) anion (e.g., KPPh₂).

These P-chiral or backbone-chiral phosphine ligands are highly effective in a variety of metal-catalyzed reactions. nih.govnih.govresearchgate.net Their C₂-symmetric nature and the defined steric and electronic environment provided by the pyrrolidine scaffold make them particularly successful in reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation. The conformationally rigid pyrrolidine ring helps to minimize the number of possible transition states, often leading to exceptionally high levels of enantioselectivity. nih.govresearchgate.net

| Ligand Type | Synthetic Precursor | Potential Catalytic Application | Expected Outcome |

| (2R,5R)-Bis(diphenylphosphinomethyl)pyrrolidine | (2R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine | Rh-catalyzed Asymmetric Hydrogenation | High enantioselectivity (ee) and catalytic activity |

| (2R,5R)-Bis(dicyclohexylphosphinomethyl)pyrrolidine | (2R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine | Pd-catalyzed Asymmetric Allylic Alkylation | High enantioselectivity (ee) and turnover numbers |

Despite a comprehensive search for scientific literature, no specific information was found on the synthesis of chiral 10-heteroazatriquinanes involving the integration of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine.

The performed searches aimed to identify detailed research findings, including reaction methodologies, schemes, and data related to the formation of fused heterocyclic systems, specifically 10-heteroazatriquinanes, from the aforementioned pyrrolidine derivative. However, the search results did not yield any publications or data detailing this specific chemical transformation.

Computational and Theoretical Investigations of 2r,5r 2,5 Bis Methoxymethyl Pyrrolidine Systems

Mechanistic Studies of Asymmetric Induction and Stereoselectivity

Mechanistic investigations into reactions utilizing (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary have highlighted its efficacy in controlling the stereochemical course of various transformations. This C2-symmetric pyrrolidine (B122466) derivative has been particularly successful in the asymmetric alkylation of carboxamide enolates, where it consistently affords high diastereoselectivity, often exceeding 95% de. Similarly, its application in the conjugate addition of thioacetic acid to methacrylamides has yielded products with excellent enantiomeric excess. acs.org

The high degree of stereoselectivity is largely attributed to the well-defined chiral environment created by the auxiliary. The two methoxymethyl substituents at the C2 and C5 positions of the pyrrolidine ring effectively shield one of the prochiral faces of the reactive intermediate, be it an enolate or another nucleophilic species. This steric hindrance directs the approach of the electrophile to the less hindered face, thereby dictating the absolute configuration of the newly formed stereocenter. The rigidity of the pyrrolidine ring, coupled with the defined orientation of the side chains, is crucial for maintaining this stereochemical control throughout the reaction.

While steric effects are considered a primary factor in the asymmetric induction, the role of the methoxy (B1213986) groups may extend beyond simple steric bulk. The oxygen atoms of the methoxymethyl groups can potentially engage in coordination with metal cations (in the case of metalated enolates, for instance) or participate in other non-covalent interactions, further rigidifying the transition state and enhancing the facial discrimination.

Transition State Modeling and Analysis

To rationalize the high stereoselectivities observed in reactions mediated by (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, transition state modeling has been employed. Although specific models for this exact auxiliary are not extensively detailed in the literature, analogies can be drawn from computational studies on similar C2-symmetric chiral auxiliaries. These models typically focus on the geometry of the key bond-forming step.

For instance, in the alkylation of a carboxamide enolate derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, the transition state is envisioned as a highly organized assembly. The lithium enolate, for example, would likely adopt a conformation where the pyrrolidine ring and its substituents create a significant steric bias. The two methoxymethyl groups are proposed to extend into the space above and below the plane of the enolate, effectively blocking one face from the approaching electrophile.

The favored transition state is one in which the electrophile approaches from the least sterically encumbered trajectory. The alternative transition state, which would lead to the minor diastereomer, is destabilized by severe non-bonded interactions between the electrophile and one of the methoxymethyl groups. The energy difference between these two transition states, even if only a few kilocalories per mole, is sufficient to account for the high diastereomeric excesses observed experimentally.

Applications of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) has become a powerful tool for analyzing the intricacies of asymmetric reactions. While specific DFT studies focusing exclusively on (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine are not widely reported, the application of DFT to analogous systems provides a framework for understanding its role. DFT calculations can be used to optimize the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies.

In the context of reactions involving this auxiliary, DFT could be used to:

Determine the most stable conformation of the chiral auxiliary and its derivatives (e.g., the corresponding amide or enolate).

Model the transition states for the formation of both the major and minor stereoisomers.

Calculate the activation energies for both pathways, allowing for a quantitative prediction of the expected stereoselectivity.

Analyze the nature of the interactions in the transition state, such as steric repulsion and potential hydrogen bonding or coordination, to elucidate the key factors governing stereocontrol.

For example, a DFT study on a related system could explore the energetic penalty associated with the rotation of the methoxymethyl groups and how this influences the accessibility of the reactive center. Such calculations would provide a more nuanced understanding of the steric and electronic effects that contribute to the observed high levels of asymmetric induction.

Semiempirical Computational Procedures

Prior to the widespread availability of high-performance computing for DFT calculations, semiempirical computational procedures were often used to gain qualitative insights into reaction mechanisms. These methods, such as AM1 and PM3, are computationally less demanding and can be used to model larger systems.

While less accurate than DFT, semiempirical methods can still be valuable for:

Exploring conformational landscapes to identify low-energy structures of reactants and intermediates.

Providing initial geometries for higher-level calculations.

Qualitatively assessing steric hindrance around the reactive center.

For a system involving (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, semiempirical methods could be used to quickly survey a range of possible transition state structures. The most plausible structures could then be subjected to more rigorous DFT analysis. For example, in an alkylation reaction, a semiempirical approach could help to visualize how the methoxymethyl groups shield the enolate face and provide a preliminary estimate of the steric congestion in the competing transition states.

The following table provides a summary of the computational approaches and their potential applications in the study of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine systems.

| Computational Method | Application in Studying (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine Systems | Potential Insights |

| Density Functional Theory (DFT) | - Transition state geometry optimization- Calculation of activation energies- Analysis of non-covalent interactions | - Quantitative prediction of stereoselectivity- Detailed understanding of the origins of asymmetric induction- Elucidation of steric vs. electronic effects |

| Semiempirical Methods (e.g., AM1, PM3) | - Conformational analysis of reactants and intermediates- Generation of initial structures for DFT calculations- Qualitative assessment of steric hindrance | - Rapid screening of possible reaction pathways- Identification of low-energy conformers- Preliminary visualization of transition state geometries |

Advanced Synthetic Applications and Relevance As Medicinal Chemistry Building Blocks

Role as Chiral Building Blocks in Complex Organic Synthesis

(2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is a C2-symmetrical chiral scaffold that has found extensive use as a chiral auxiliary and building block in asymmetric synthesis. acs.orgnih.gov Its rigid pyrrolidine (B122466) core and the two stereogenic centers at the C2 and C5 positions provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. The methoxymethyl ether groups can be readily cleaved to reveal the corresponding diol, offering a handle for further functionalization or for the recovery of the chiral auxiliary. acs.org The C2-symmetry is a particularly advantageous feature in the design of chiral ligands for metal-catalyzed reactions and in organocatalysis, where it can lead to a reduction in the number of possible transition states and, consequently, higher enantioselectivities. nih.gov

The utility of C2-symmetrical 2,5-disubstituted pyrrolidines extends to their role as precursors for a wide range of chiral ligands and organocatalysts. nih.gov These scaffolds are integral to the synthesis of phosphoramidite (B1245037) ligands and bishydrazone ligands, which have proven effective in palladium-catalyzed asymmetric reactions. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Symmetry | C2 |

| Key Functional Groups | Secondary amine, two methoxymethyl ethers |

Intermediates in Natural Product Total Synthesis (e.g., Captopril, Secodaphniphylline)

One of the notable applications of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is its role as a chiral auxiliary in the synthesis of key intermediates for pharmaceutically important molecules. A prime example is its use in the synthesis of an intermediate for Captopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. In this synthesis, the chiral pyrrolidine is employed to control the stereochemistry of a conjugate addition reaction, leading to the formation of (S)-3-mercapto-2-methylpropanoic acid with excellent enantiomeric excess and in high yield. acs.org Following the reaction, the chiral auxiliary can be recovered, albeit in a demethylated form. acs.org

While the utility of chiral pyrrolidines in the synthesis of complex alkaloids is well-established, the direct application of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine in the total synthesis of Secodaphniphylline , a Daphniphyllum alkaloid, is not explicitly documented in the available literature. The total synthesis of Daphniphyllum alkaloids, pioneered by Heathcock and others, often involves intricate polycyclization cascades and the use of various chiral building blocks. unibo.itarkat-usa.org Although a C2-symmetric pyrrolidine could theoretically serve as a chiral starting material or auxiliary in such a synthesis, there is no direct evidence to date of its specific use for Secodaphniphylline.

Precursors for Bioactive Molecules and Potential Drug Candidates

The pyrrolidine scaffold is a common motif in a vast array of bioactive molecules and FDA-approved drugs. nih.govnih.gov The inherent chirality and conformational rigidity of the pyrrolidine ring make it an attractive template for drug design. (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine serves as a valuable precursor for the synthesis of novel bioactive compounds due to its C2-symmetry and the presence of functionalizable side chains.

Chiral 2,5-disubstituted pyrrolidines are key components in the synthesis of various natural products and their analogues, including alkaloids found in the venoms of amphibians and ants. nih.gov The ability to introduce diverse substituents at the 2 and 5 positions allows for the generation of libraries of compounds for biological screening. The methoxymethyl groups of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine can be deprotected to yield the corresponding diol, which can then be further elaborated to introduce a wide range of functionalities, leading to the creation of novel molecular architectures with potential therapeutic applications.

Synthesis of Peptidomimetics and Aza-nucleoside Analogues

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a crucial area of drug discovery aimed at overcoming the limitations of natural peptides, such as poor stability and bioavailability. C2-symmetric scaffolds, including 2,5-disubstituted pyrrolidines, are attractive building blocks for the synthesis of peptidomimetics. arkat-usa.org By attaching peptide chains to both sides of a C2-symmetric core, it is possible to create molecules with well-defined three-dimensional structures that can effectively mimic the secondary structures of peptides, such as β-turns. arkat-usa.org (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, with its C2-symmetry and functionalizable side chains, is a promising candidate for the construction of such peptidomimetic scaffolds.

Aza-nucleoside analogues, in which the ribose sugar is replaced by a nitrogen-containing ring, are another important class of therapeutic agents, particularly as antiviral and anticancer drugs. The synthesis of these analogues often relies on chiral building blocks to control the stereochemistry of the molecule. Chiral pyrrolidine derivatives serve as valuable precursors for the synthesis of aza-nucleosides. nih.gov The pyrrolidine ring can act as a mimic of the furanose ring of natural nucleosides, and the substituents on the ring can be designed to interact with specific biological targets. While direct synthesis of aza-nucleoside analogues from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is not extensively reported, its structural features make it a suitable starting material for the design and synthesis of novel aza-nucleoside candidates.

| Compound Name | Chemical Formula | Role/Application |

|---|---|---|

| (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | C8H17NO2 | Chiral building block |

| Captopril | C9H15NO3S | ACE inhibitor |

| Secodaphniphylline | C30H47NO3 | Daphniphyllum alkaloid |

| (S)-3-mercapto-2-methylpropanoic acid | C4H8O2S | Intermediate for Captopril |

Conclusion and Future Research Directions

Summary of Key Achievements and Methodological Advancements

The development and application of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine and its analogues represent a notable achievement in the field of chiral auxiliaries. A key methodological advancement lies in the concise and efficient synthesis of these C2-symmetric structures, often from readily available starting materials. For instance, a notable synthesis of the parent scaffold of 2,5-disubstituted pyrrolidines starts from 2,5-hexanedione, employing a highly stereoselective baker's yeast reduction to establish the desired chirality. Subsequent chemical transformations efficiently yield the target chiral auxiliary.

The primary achievement associated with (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is its successful application in directing stereoselective transformations. It has proven to be an excellent chiral auxiliary in asymmetric alkylations and conjugate additions. A landmark achievement is its use in the synthesis of a key intermediate for Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. In this synthesis, the auxiliary effectively controls the stereochemistry of a conjugate addition reaction, leading to the desired product with high enantiomeric excess. This demonstrates the practical utility of this auxiliary in the pharmaceutical industry.

Emerging Trends and Challenges in Pyrrolidine-Based Asymmetric Synthesis

The field of pyrrolidine-based asymmetric synthesis is continually evolving, with several emerging trends shaping its future. One significant trend is the development of organocatalysis, where pyrrolidine (B122466) derivatives, particularly those inspired by proline, play a central role. nih.gov These catalysts offer a more sustainable and environmentally friendly alternative to metal-based catalysts. bohrium.com The design of novel pyrrolidine-based organocatalysts with enhanced activity and selectivity is an active area of research. nih.gov

A key challenge remains the development of catalysts and auxiliaries that are effective for a broader range of substrates and reaction types. While pyrrolidine-based systems have shown great success in reactions like Michael additions and aldol (B89426) reactions, their application in other important transformations is still being explored. nih.gov Another challenge is the need for catalysts that can operate under milder reaction conditions and with lower catalyst loadings, further enhancing their practical applicability and "green" credentials. The development of recyclable catalysts is also a major focus to improve the economic viability of these synthetic methods.

Potential for Novel Catalytic Systems and Applications

The inherent chirality and structural rigidity of the pyrrolidine scaffold make it an ideal platform for the design of novel catalytic systems. The C2-symmetry of compounds like (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine is particularly advantageous for creating effective bidentate ligands for asymmetric metal catalysis. nih.gov The methoxymethyl side chains can act as coordinating groups for metal centers, leading to well-defined chiral environments that can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, the integration of pyrrolidine scaffolds into more complex catalytic architectures, such as bifunctional catalysts that combine a Lewis acid and a Lewis base moiety, holds significant promise. These systems can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. The development of pyrrolidine-based catalysts immobilized on solid supports is another promising avenue, which would facilitate catalyst recovery and reuse, making large-scale industrial applications more feasible.

Prospects in Advanced Materials and Medicinal Chemistry Scaffolds

The unique three-dimensional structure of the pyrrolidine ring makes it an attractive building block for the development of advanced materials. nih.gov The incorporation of chiral pyrrolidine units into polymers can lead to the creation of chiral stationary phases for chromatography, enabling the efficient separation of enantiomers. Moreover, pyrrolidine-containing materials may find applications in areas such as asymmetric catalysis on solid supports and as chiral sensors.

In medicinal chemistry, the pyrrolidine ring is recognized as a "privileged scaffold" due to its frequent presence in biologically active natural products and synthetic drugs. nih.govfrontiersin.org Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for effective interaction with biological targets. nih.gov The C2-symmetric nature of molecules like (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine can be exploited to design novel therapeutic agents with high specificity and reduced off-target effects. The development of new synthetic methodologies to access diverse libraries of substituted pyrrolidines will undoubtedly accelerate the discovery of new drug candidates with improved pharmacological profiles. frontiersin.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine in academic settings?

- Methodology : Focus on stereoselective synthesis using chiral catalysts or auxiliaries. For example, protocols analogous to the multi-step synthesis of pyrrolidine derivatives in EP 4 374 877 A2 (e.g., alkylation of pyrrolidine precursors with methoxymethyl groups under controlled conditions) .

- Critical Parameters :

- Temperature control during methoxymethylation to avoid racemization.

- Use of protecting groups (e.g., tert-butyldimethylsilyl in similar compounds) to preserve stereochemistry .

- Solvent selection (e.g., anhydrous THF or DMF) to enhance reaction efficiency.

Q. How can researchers confirm the stereochemical configuration of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine?

- Analytical Techniques :

- Chiral HPLC : Compare retention times with enantiopure standards (e.g., NIST reference data for analogous pyrrolidines) .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to infer dihedral angles between methoxymethyl substituents .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. What role does the methoxymethyl group play in modulating the compound’s reactivity in catalytic applications?

- Mechanistic Insights :

- The methoxymethyl group enhances solubility in polar aprotic solvents, facilitating homogeneous catalysis (e.g., asymmetric hydrogenation) .

- Steric effects from the substituents influence transition-state geometry, as observed in chiral ligand design for organometallic complexes .

- Experimental Validation :

- Compare catalytic efficiency of (2R,5R)-configured ligands versus analogs with bulkier groups (e.g., benzyl or tert-butyl) in model reactions (e.g., Suzuki-Miyaura coupling) .

Q. How can computational methods predict the conformational stability of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess energy barriers for ring puckering or substituent rotation .

- MD Simulations : Model solvation effects (e.g., in water or DMSO) to predict aggregation behavior or solvent interactions .

- Data Interpretation :

- Correlate computed dipole moments with experimental dielectric constant measurements to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Case Study : Discrepancies in C NMR chemical shifts may arise from solvent polarity or pH variations.

- Resolution Workflow :

Replicate measurements under standardized conditions (deuterated solvent, 25°C).

Cross-reference with NIST’s spectral database for related pyrrolidine derivatives .

Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals definitively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.